O-valeroyl-L-carnitine

Overview

Description

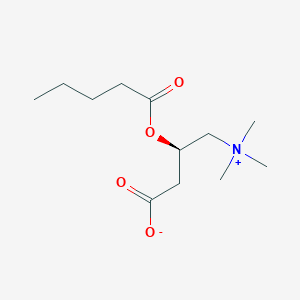

O-valeroyl-L-carnitine is an O-acyl-L-carnitine in which the acyl group specified is valeroyl . It is a naturally occurring compound that belongs to the class of carnitines, which are quaternary ammonium compounds that play a crucial role in the transport of fatty acids across the mitochondrial membrane.

Synthesis Analysis

L-carnitine can be synthesized within the body from the amino acids lysine or methionine . The main function of L-carnitine is the transfer of long-chain fatty acids to mitochondria for subsequent β-oxidation . Moreover, L-carnitine by the reaction with acetyl-CoA and maintaining the acetyl-CoA/CoA ratio in the cell regulates pyruvate dehydrogenase activity .Molecular Structure Analysis

The molecular formula of O-valeroyl-L-carnitine is C12H23NO4 . The average mass is 245.315 Da and the monoisotopic mass is 245.162704 Da .Chemical Reactions Analysis

The main function of L-carnitine is the transport of long-chain fatty acids into the mitochondrial matrix for their conversion in energy, via β-oxidation process . Moreover, L-carnitine by the reaction with acetyl-CoA and maintaining the acetyl-CoA/CoA ratio in the cell regulates pyruvate dehydrogenase activity .Physical And Chemical Properties Analysis

The physical and chemical properties of O-valeroyl-L-carnitine include a molecular formula of C12H23NO4, an average mass of 245.315 Da, and a monoisotopic mass of 245.162704 Da . It has 5 H bond acceptors, 1 H bond donor, and 9 freely rotating bonds .Scientific Research Applications

Valerylcarnitine, also known as O-valeroyl-L-carnitine, is a compound with several scientific research applications. Here’s a comprehensive analysis focusing on unique applications:

Metabolic Disease Research: Valerylcarnitine plays a role in fatty acid metabolism and has been studied in relation to obesity and insulin resistance. Elevated levels have been associated with type 2 diabetes mellitus (T2D), making it a molecule of interest in metabolic disease research .

Cardiovascular Health Studies: Research has linked serum acylcarnitines, including valerylcarnitine, with cardiovascular diseases. Studies suggest that excess levels of serum acylcarnitines may be involved in the risk of cardiovascular death and acute myocardial infarction in patients with stable angina pectoris .

Analytical Chemistry: Valerylcarnitine serves as an analytical reference standard for quantifying analytes in biological samples using chromatography techniques. This application is crucial for ensuring accurate measurements in various research fields .

Mechanism of Action

- Valerylcarnitine is an acylcarnitine, an intermediate product in metabolism. It plays a crucial role in fatty acid (FA) metabolism by maintaining the balance between free and esterified coenzyme A (CoA) within cells .

- Its primary target is the carnitine acetyltransferase (CrAT), an enzyme responsible for the synthesis of short-chain and short-branched acylcarnitines. Valerylcarnitine is specifically involved in this process .

- Valerylcarnitine donates an acetyl group during fatty acid metabolism. It helps transport fatty acids (such as acetyl CoA) into the mitochondrial matrix, where fatty acid metabolism occurs .

- Valerylcarnitine belongs to the class of short-chain acylcarnitines. These acylcarnitines are abundant in the body, constituting more than 50% of all quantified acylcarnitines in tissues and biofluids .

- In exercise physiology, Valerylcarnitine affects central metabolic pathways, including β-oxidation of fatty acids, glycolysis, and glycogenolysis .

- Valerylcarnitine’s pharmacokinetic properties impact its bioavailability:

- Distribution : Valerylcarnitine is found in cerebrospinal fluid (CSF) and urine .

- Metabolism : The carnitine pool in the body includes both free active L-carnitine and esterified forms (acylcarnitines). Valerylcarnitine is synthesized within the body from amino acids like lysine or methionine, with vitamin C (ascorbic acid) being essential for its synthesis .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Future Directions

While L-carnitine supplementation has been found to improve body strength, sports endurance, and exercise capacity, it also elevates fasting plasma trimethylamine-N-oxide (TMAO) levels, which is supposed to be pro-atherogenic . Therefore, additional studies focusing on long-term supplementation and its longitudinal effect on the cardiovascular system are needed .

properties

IUPAC Name |

(3R)-3-pentanoyloxy-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-5-6-7-12(16)17-10(8-11(14)15)9-13(2,3)4/h10H,5-9H2,1-4H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSNFQQXVMPSASB-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501315786 | |

| Record name | Valeryl L-carnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Valerylcarnitine | |

CAS RN |

40225-14-7 | |

| Record name | Valeryl L-carnitine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40225-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valeryl L-carnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

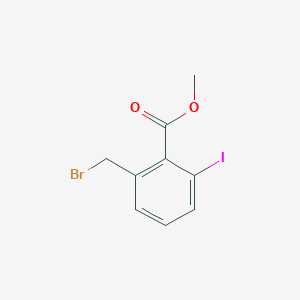

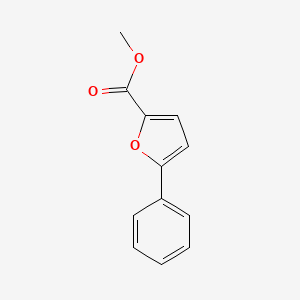

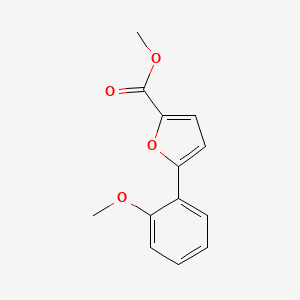

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

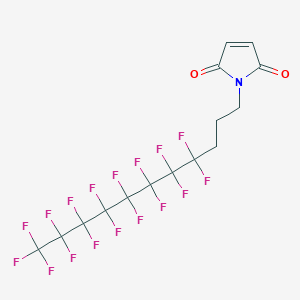

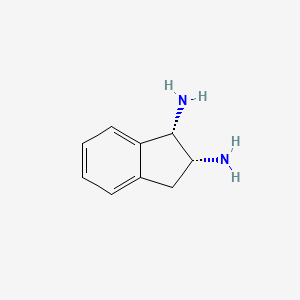

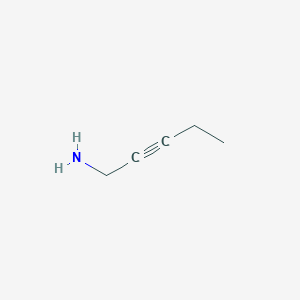

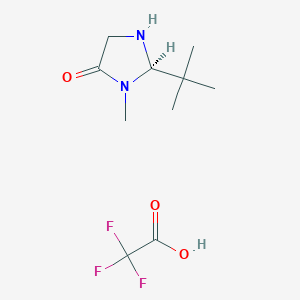

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrazolo[1,5-a]pyridine-6-carbaldehyde](/img/structure/B1624317.png)

![{4,7,10-Tris[2-(benzyloxy)-2-oxoethyl]-1,4,7,10-tetraazacyclododecan-1-yl}acetic acid](/img/structure/B1624328.png)

![5-Methoxy-6-methyl-3-((3-methylcyclohexyl)oxy)-N-(2H-tetrazol-5-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B1624338.png)